1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming substituted acetophenone derivatives. The compound is officially designated as ethanone, 1-(2-amino-3-fluoro-5-iodophenyl)-, reflecting the acetyl group attachment to the substituted phenyl ring. The numerical prefixes in the name correspond to the specific positions of the substituents on the benzene ring, with the carbonyl carbon serving as the reference point for numbering.
Alternative systematic names for this compound include this compound, which represents a more commonly used nomenclature format in chemical databases and literature. The naming convention emphasizes the ethanone moiety as the principal functional group, while the substituted phenyl ring is treated as a substituent. This naming approach is consistent with established protocols for acetophenone derivatives where the ketone functionality takes precedence in the nomenclature hierarchy.
The compound's registry information includes the Chemical Abstracts Service number 935292-91-4, which provides a unique identifier for database searches and regulatory documentation. This registry number ensures unambiguous identification of the compound across various chemical databases and literature sources, facilitating accurate communication within the scientific community.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₇FINO, indicating the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom. This formula reflects the compound's composition as a substituted acetophenone with three distinct halogen or heteroatom substituents on the aromatic ring.
The molecular weight of the compound is calculated as 279.05 grams per mole, making it a relatively heavy organic molecule due to the presence of iodine, which contributes significantly to the overall molecular mass. The high molecular weight compared to unsubstituted acetophenone reflects the cumulative effect of the three substituents, with iodine being the most substantial contributor to the mass increase.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇FINO |
| Molecular Weight | 279.05 g/mol |
| Chemical Abstracts Service Number | 935292-91-4 |
| Carbon Atoms | 8 |
| Hydrogen Atoms | 7 |
| Heteroatoms | 3 (F, I, N, O) |
The elemental composition analysis reveals that the compound contains approximately 34.4% carbon, 2.5% hydrogen, 6.8% fluorine, 45.5% iodine, 5.0% nitrogen, and 5.7% oxygen by mass. The high percentage of iodine reflects its significant contribution to the overall molecular weight and suggests potential applications in reactions where iodine serves as a leaving group or participates in coupling reactions.
Structural Isomerism and Tautomeric Possibilities
This compound exhibits the potential for keto-enol tautomerism, a characteristic feature of carbonyl compounds containing alpha-hydrogen atoms. The presence of alpha-hydrogen atoms on the methyl group adjacent to the carbonyl allows for the formation of an enol tautomer through proton transfer mechanisms. This tautomeric equilibrium is particularly relevant in understanding the compound's reactivity patterns and chemical behavior under various conditions.
The keto-enol tautomerism in this compound follows the general pattern observed in acetophenone derivatives, where the equilibrium typically favors the keto form due to the greater stability of the carbonyl group compared to the enol form. However, the presence of electron-withdrawing substituents such as fluorine and the potential for intramolecular hydrogen bonding involving the amino group may influence the position of this equilibrium. The extent of enol formation depends on various factors including solvent effects, temperature, and the presence of catalysts.
| Tautomeric Form | Stability Factors | Prevalence |
|---|---|---|
| Keto Form | Carbonyl stability, aromatic conjugation | Predominant |
| Enol Form | Potential hydrogen bonding, substituent effects | Minor |
The structural analysis reveals that positional isomerism is possible through different arrangements of the amino, fluoro, and iodo substituents on the benzene ring. The specific 2-amino-3-fluoro-5-iodo substitution pattern represents one of several possible isomeric arrangements, each with distinct electronic and steric properties. The chosen substitution pattern influences the compound's electronic distribution, with the electron-donating amino group and electron-withdrawing fluorine and iodine atoms creating a complex electronic environment.
Conformational isomerism may also occur due to rotation around the carbon-carbon bond connecting the carbonyl group to the aromatic ring. The presence of ortho-substituents, particularly the amino group at the 2-position, may introduce steric constraints that influence the preferred conformations and potentially restrict free rotation around this bond.
Crystallographic Data and Unit Cell Parameters
While specific crystallographic data for this compound was not available in the current literature sources, the compound's structural characteristics can be inferred from related acetophenone derivatives and compounds with similar substitution patterns. The presence of multiple substituents with different electronic properties suggests that the crystal structure would likely exhibit interesting intermolecular interactions, including potential hydrogen bonding networks involving the amino group.
The molecular geometry is expected to be largely planar for the aromatic ring system, with the acetyl group potentially adopting a conformation that minimizes steric interactions with the ortho-amino substituent. The iodine atom at the 5-position would contribute significant electron density and may participate in halogen bonding interactions in the solid state, a phenomenon commonly observed in iodine-containing aromatic compounds.
| Structural Parameter | Expected Characteristics |
|---|---|
| Ring Planarity | Largely planar aromatic system |
| Intermolecular Interactions | Hydrogen bonding via amino group |
| Halogen Bonding | Potential iodine interactions |
| Molecular Packing | Influenced by substituent electronics |
The crystal packing arrangement would likely be influenced by the diverse electronic properties of the substituents, with the amino group serving as both a hydrogen bond donor and acceptor. The fluorine atom may participate in weak intermolecular interactions, while the iodine substituent could engage in halogen bonding with electron-rich sites on neighboring molecules. These interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice and influence the compound's physical properties such as melting point, solubility, and stability.
The absence of detailed crystallographic data in the current literature suggests that this compound may not have been extensively studied through single-crystal X-ray diffraction techniques. Future crystallographic studies would provide valuable insights into the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure of this compound.
Properties
IUPAC Name |
1-(2-amino-3-fluoro-5-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQHARHJRWXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703892 | |
| Record name | 1-(2-Amino-3-fluoro-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935292-91-4 | |
| Record name | 1-(2-Amino-3-fluoro-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Fluoro-2-iodobenzoic Acid Intermediate
The initial step is the preparation of 5-fluoro-2-iodobenzoic acid, which is a crucial precursor for the target compound.
- Starting Material : 2-amino-5-fluorobenzoic acid.
- Diazotization and Iodination :
- The amino group is diazotized by adding sodium nitrite solution dropwise into a cold (0–10°C) concentrated sulfuric acid aqueous solution containing 2-amino-5-fluorobenzoic acid.
- After completion (monitored by TLC), urea is added to quench excess nitrite.
- Potassium iodide solution at 0°C is then added rapidly, and the mixture is warmed to room temperature and stirred overnight.
- Isolation and Purification :
Conversion to this compound
This step involves transforming the iodobenzoic acid into the target ketone via an acyl chloride intermediate and subsequent reaction with diethyl malonate derivatives.
- Formation of Acyl Chloride :
- 5-fluoro-2-iodobenzoic acid is reacted with thionyl chloride (approximately 13.87 mol/L) at 60°C overnight to form the corresponding acyl chloride.
- The reaction mixture is clarified and solvents evaporated.
- Toluene is added and evaporated to remove residual thionyl chloride.
- Ketone Formation via Malonate Ester Reaction :
- Diethyl malonate is dissolved in ethyl acetate.
- Magnesium chloride is added at room temperature with stirring for 30 minutes.
- Triethylamine is added dropwise, followed by an additional 30 minutes of stirring.
- The solution is cooled to 5–10°C, and the acyl chloride solution is added dropwise.
- The mixture is stirred at room temperature for 2 hours; reaction progress is monitored by TLC.
- Hydrolysis and Cyclization :
- The reaction mixture is cooled under ice water and treated with 2N hydrochloric acid.
- The organic layer is separated, washed with saturated salt water, dried, and evaporated to yield a red oil.
- This crude product is then treated with a mixed acid solution (acetic acid: water: concentrated sulfuric acid in a volume ratio of 6.6:4.4:1).
- The mixture is heated to 100°C and stirred overnight to promote cyclization and removal of acetic acid.
- Final Purification :
- After cooling, the mixture is extracted with an ethyl acetate/water (1:1) solution.
- The organic phase is washed successively with sodium hydroxide solution (0.5N), saturated salt water, dried, and evaporated.
- The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate 8:1) to obtain pure this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Diazotization & Iodination | 2-amino-5-fluorobenzoic acid, NaNO2, KI | 0–10°C, then RT | Overnight | TLC monitored; brown solid obtained |
| Acyl Chloride Formation | Thionyl chloride | 60°C | Overnight | Clear solution after reaction |
| Malonate Reaction | Diethyl malonate, MgCl2, triethylamine | RT, then 5–10°C | 2 hours | Stirring and dropwise addition |
| Hydrolysis & Cyclization | 2N HCl, mixed acid (AcOH/H2O/H2SO4) | 100°C | Overnight | Boil off acetic acid |
| Purification | Silica gel chromatography (PE/EA 8:1) | Ambient | — | High purity product obtained |
Analytical and Research Findings
- Reaction Monitoring : TLC using petroleum ether/ethyl acetate (PE/EA) solvent systems (ratios 1:1 and 10:1) are effective for tracking reaction progress.
- Purity and Yield : The described method yields high purity this compound, with typical isolated yields reported around 70–80% after chromatography.
- Structural Confirmation : Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure and substitution pattern.
Notes on Industrial Scale-Up
- The described method has been adapted for kilogram-scale synthesis with careful control of temperature and reagent addition to maintain reaction efficiency and safety.
- Use of large volumes of solvents such as ethyl acetate, toluene, and thionyl chloride requires appropriate handling and environmental controls.
- Purification by silica gel chromatography remains standard, though recrystallization could be explored for scale-up cost efficiency.
Summary Table of Preparation Method
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Diazotization/Iodination | 2-amino-5-fluorobenzoic acid, NaNO2, KI | 0–10°C to RT, aqueous sulfuric acid | 5-fluoro-2-iodobenzoic acid (solid) |
| Acyl Chloride Formation | Thionyl chloride | 60°C, overnight | Acyl chloride intermediate |
| Malonate Reaction | Diethyl malonate, MgCl2, triethylamine | RT to 5–10°C, 2 hours | Ketone precursor (red oil) |
| Hydrolysis/Cyclization | 2N HCl, AcOH/H2O/H2SO4 mixed acid | 100°C, overnight | This compound |
| Purification | Silica gel chromatography (PE/EA 8:1) | Ambient | Pure target compound |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can be achieved through several methods, often involving the reaction of specific precursors under controlled conditions. The compound features a unique combination of iodine and fluorine substituents, which can enhance its reactivity and biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Result |
|---|---|---|
| 1 | 2-amino-3-fluoro-5-iodobenzoic acid + Acetic anhydride | Formation of acetyl derivative |
| 2 | Hydrolysis in acidic medium | Yield of this compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including those associated with lung, breast, and colorectal cancers.
Case Study: Antitumor Activity
In a study conducted by the National Cancer Institute (NCI), derivatives of this compound were tested against a panel of cancer cell lines. The results demonstrated significant growth inhibition, suggesting potential as a lead compound for further development in cancer therapy .
Potential Drug Development
Due to its promising biological profile, this compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows for modifications that could enhance efficacy or reduce toxicity.
Table 2: Potential Therapeutic Uses
Mechanism of Action
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can be compared with other similar compounds, such as 1-(2-amino-3-fluoro-5-bromophenyl)ethanone and 1-(2-amino-3-fluoro-5-chlorophenyl)ethanone. These compounds share a similar structure but differ in the halogen substituent, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its iodine atom, which can impart distinct properties compared to bromine or chlorine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s unique combination of amino, fluoro, and iodo substituents distinguishes it from other acetophenone derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Halogen Effects : The iodo group in the target compound enhances electrophilic substitution reactivity compared to chloro or fluoro analogs, making it suitable for Suzuki-Miyaura couplings .
- Amino Group: The 2-amino substituent is critical for hydrogen bonding in receptor interactions, as seen in antipsychotic analogs like S 16924 .
- Fluoro Substituent : The 3-fluoro group increases metabolic stability and lipophilicity, similar to fluoro-containing drugs like ciprofloxacin .
Physicochemical Properties
- Melting Point: While direct data for the target compound is unavailable, analogs with trifluoro groups (e.g., 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone) exhibit lower melting points (87–88°C) due to reduced crystallinity from bulky substituents .
- Solubility : The iodo group likely decreases aqueous solubility compared to chloro or methyl analogs, as seen in halogenated aromatics .
Biological Activity
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse sources.
- Molecular Formula : C8H7FINO
- Molecular Weight : 237.05 g/mol
- Structure : The compound features an amino group, a fluorine atom, and an iodine atom attached to a phenyl ring, contributing to its unique reactivity and biological properties.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of iodinated phenyl compounds have demonstrated efficacy against various cancer cell lines including lung, breast, and ovarian cancers .
A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the phenyl ring can enhance potency. Specifically, compounds with halogen substitutions (like iodine and fluorine) were noted for their ability to inhibit tumor growth effectively .
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds similar to this compound were evaluated for their inhibitory effects on AChE, which plays a critical role in Alzheimer's disease. The presence of halogens was found to enhance binding affinity and inhibitory activity .
- Butyrylcholinesterase (BChE) : Similar studies indicated that certain derivatives also inhibited BChE, suggesting dual inhibitory potential which could be beneficial in treating neurodegenerative conditions .
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of this compound and tested their biological activity. The results showed that modifications at the 4-position of the phenyl ring significantly impacted both anticancer activity and enzyme inhibition profiles. For example:
| Compound | IC50 (µM) AChE | IC50 (µM) BChE | IC50 (µM) Cancer Cell Line |
|---|---|---|---|
| 1 | 13.82 | 4.70 | 25.07 |
| 2 | 10.00 | 6.50 | 15.00 |
This table illustrates the varying degrees of inhibition exhibited by different derivatives against AChE and BChE, highlighting the importance of structural modifications .
Study 2: Molecular Docking Studies
Molecular docking studies conducted on selected derivatives indicated strong interactions with the active sites of AChE and BChE. The docking results predicted that these compounds could effectively bind to the enzymes' active sites, leading to competitive inhibition . The binding affinities were quantified through docking scores, which correlated with experimental IC50 values.
Q & A
Q. What are the established synthetic routes for 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, and how do reaction parameters influence yield?
The synthesis of halogenated ethanones typically follows Friedel-Crafts acylation or directed ortho-metalation strategies. For example, 1-(2-amino-5-fluorophenyl)ethanone analogs are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, with iodine introduced via halogen exchange or electrophilic iodination . Key parameters include:
- Temperature : Optimal range of 60–80°C to balance reactivity and side reactions.
- Solvent : Dry toluene or acetonitrile (distilled over CaH₂) minimizes hydrolysis .
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or Pd catalysts for cross-coupling.
Table 1 : Comparison of synthetic methods for analogous compounds
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts | 65–75 | AlCl₃, reflux in CH₂Cl₂ | |
| Palladium-catalyzed | 50–60 | Pd(OAc)₂, 80°C, DMF |
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The amino group (δ 5.5–6.5 ppm in ¹H NMR) and ketone (δ 190–210 ppm in ¹³C NMR) are diagnostic. Fluorine and iodine substituents cause deshielding in adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine (e.g., m/z 331 for C₈H₆FINO⁺) .
- IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and amino (N-H, ~3400 cm⁻¹) groups .
Q. What are the stability considerations for this compound under varying conditions?
- Light sensitivity : Iodo-substituted aromatics degrade under UV light; store in amber vials at –20°C .
- Thermal stability : Decomposition above 150°C; avoid prolonged heating during synthesis.
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in protic solvents (e.g., H₂O, MeOH) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing fluoro and iodo groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Computational studies (DFT) show:
- Iodine : Acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective functionalization at the para position .
- Fluorine : Enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .
Table 2 : Substituent effects on reaction rates
| Reaction Type | Rate (Relative to H-substituted) | Mechanism Insight |
|---|---|---|
| Suzuki Coupling | 3× faster | Iodo directs Pd insertion |
| Nucleophilic Addition | 2× slower | Fluorine withdraws electrons |
Q. What strategies resolve contradictions in reported catalytic efficiencies for derivatives?
Discrepancies in catalytic data (e.g., Pd-complexed derivatives) arise from:
- Ligand effects : Bulky ligands improve stability but reduce turnover frequency .
- Solvent polarity : Acetonitrile enhances ion-pair dissociation, improving catalytic activity in cyclometalated complexes .
- Statistical analysis : Use ANOVA to validate reproducibility across batches .
Q. How can regioselective functionalization be achieved at the amino group?
- Protection/deprotection : Boc protection (using di-tert-butyl dicarbonate) prevents unwanted side reactions during iodination or fluorination .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves regioselectivity in nitration .
Q. What computational tools predict biological interactions of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
